molecular formula C8H8BNO3 B2579443 (2-Methylbenzo[D]oxazol-5-YL)boronic acid CAS No. 279262-85-0

(2-Methylbenzo[D]oxazol-5-YL)boronic acid

Cat. No.: B2579443
CAS No.: 279262-85-0
M. Wt: 176.97
InChI Key: YFPFSHFWNVZLJZ-UHFFFAOYSA-N
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Description

(2-Methylbenzo[d]oxazol-5-yl)boronic acid (CAS 279262-85-0) is a benzoxazole-containing boronic acid derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile building block for the synthesis of more complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions, which are pivotal for creating carbon-carbon bonds in pharmaceutical development . Boronic acids, in general, are recognized as bioisosteres of carboxylic acids and possess unique physicochemical properties . Their key feature is the ability to act as Lewis acids, forming reversible covalent bonds with nucleophiles, such as the hydroxyl groups of serine or threonine residues in enzyme active sites . This mechanism is the basis of action for several FDA-approved boronic acid drugs, including the proteasome inhibitor Bortezomib and the β-lactamase inhibitor Vaborbactam . Researchers can leverage this mechanism to design enzyme inhibitors for various therapeutic targets. The benzoxazole moiety is a privileged structure in medicinal chemistry, found in compounds investigated for treating inflammation, cancer, and other diseases . The integration of the boronic acid functional group onto this heterocyclic scaffold creates a multifunctional reagent with potential applications in developing novel anticancer, antibacterial, and antifungal agents . This product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(2-methyl-1,3-benzoxazol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO3/c1-5-10-7-4-6(9(11)12)2-3-8(7)13-5/h2-4,11-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPFSHFWNVZLJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)OC(=N2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methylbenzo D Oxazol 5 Yl Boronic Acid and Analogs

General Strategies for Arylboronic Acid Construction

Arylboronic acids are indispensable reagents in modern organic chemistry, most notably for their use in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. nih.govmdpi.comnih.gov Several robust methods for their synthesis have been developed.

One of the most traditional and widely used methods involves the reaction of an organometallic reagent, such as a Grignard reagent (ArMgX) or an organolithium species (ArLi), with a trialkyl borate (B1201080) ester, typically trimethyl borate or triisopropyl borate, at low temperatures. nih.govorganic-chemistry.org This is followed by acidic hydrolysis to yield the desired arylboronic acid. The organometallic precursors are commonly generated from aryl halides. researchgate.net

Transition metal-catalyzed reactions provide a more modern and often more functional-group-tolerant approach. The Miyaura borylation reaction, for instance, utilizes a palladium catalyst to couple an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgresearchgate.net

More recently, direct C-H borylation has emerged as a highly atom-economical method. nih.gov This strategy employs iridium or rhodium catalysts to directly convert an aromatic C-H bond into a C-B bond using a diboron reagent, avoiding the need for pre-functionalized aryl halides. nih.govorganic-chemistry.org

Below is a summary of common strategies for arylboronic acid synthesis.

Method Precursor Reagents Key Features
Organometallic Route Aryl Halide (Ar-X)1. Mg or n-BuLi2. B(OR)₃3. H₃O⁺Well-established, high-yielding, but sensitive to functional groups. nih.govorganic-chemistry.org
Miyaura Borylation Aryl Halide (Ar-X)B₂(pin)₂, Pd catalyst, BaseExcellent functional group tolerance, milder conditions. researchgate.net
Direct C-H Borylation Arene (Ar-H)B₂(pin)₂, Ir or Rh catalystHigh atom economy, avoids pre-functionalization. organic-chemistry.org
Sandmeyer Borylation Arylamine (Ar-NH₂)1. NaNO₂, H⁺2. B₂(pin)₂, Cu catalystUtilizes readily available arylamines. organic-chemistry.org

Synthesis of the Benzo[d]oxazole Heterocyclic Framework

The benzo[d]oxazole core is a privileged scaffold in medicinal chemistry, present in numerous pharmacologically active compounds. nih.govtandfonline.comresearchgate.net Its synthesis has been extensively studied, leading to a variety of effective methods.

The most classical and straightforward method for constructing the benzo[d]oxazole ring is the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative (e.g., acyl chloride, ester, or orthoester). nih.govnih.gov This reaction is typically promoted by heat or acid catalysts, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH), and proceeds via dehydration to form the oxazole (B20620) ring. organic-chemistry.orgdoaj.org For the synthesis of the 2-methyl derivative, 2-aminophenol would be condensed with acetic acid or a reactive equivalent.

Another common cyclocondensation approach involves reacting 2-aminophenols with aldehydes. jetir.org This reaction often requires an oxidant to convert the initially formed oxazoline (B21484) intermediate into the aromatic benzoxazole (B165842).

Modern synthetic chemistry has introduced several transition metal-catalyzed methods for benzoxazole formation, which often proceed under milder conditions and with greater substrate scope. Copper- and palladium-catalyzed reactions are prominent in this area. mdpi.com

One such strategy involves the intramolecular C-O cross-coupling of ortho-haloanilides. organic-chemistry.org In this process, an amide derived from a 2-haloaniline undergoes cyclization, where a copper or palladium catalyst facilitates the formation of the crucial C-O bond. A related approach involves the N-deprotonation of an anilide derived from a 2-fluoroaniline, followed by an intramolecular O-SNAr cyclization to furnish the benzoxazole ring. nih.gov

In line with the principles of green chemistry, significant effort has been directed toward developing environmentally benign methods for benzoxazole synthesis. These protocols focus on minimizing waste, avoiding hazardous reagents, and using recyclable catalysts or alternative energy sources. ijpsonline.com

The use of water as a solvent, often with a reusable acid catalyst like samarium triflate, has been reported for the condensation of 2-aminophenols and aldehydes. organic-chemistry.org Microwave-assisted synthesis has also been shown to accelerate the reaction, leading to shorter reaction times and often higher yields, sometimes under solvent-free conditions. nih.govrsc.orgjbarbiomed.com For example, the condensation of 2-aminophenol with various acids can be efficiently carried out in ethanol (B145695) with ammonium (B1175870) chloride as a catalyst under microwave irradiation. jetir.org The use of magnetic nanoparticle-supported ionic liquids as recyclable catalysts further enhances the sustainability of these transformations. nih.govbohrium.com

The table below compares different green synthesis approaches for benzoxazoles.

Method Reactants Catalyst/Conditions Advantages
Ultrasound Irradiation 2-Aminophenol, AldehydeFe₃O₄-supported ionic liquid, solvent-freeFast reaction (30 min), high yields, recyclable catalyst. nih.gov
Microwave Irradiation 2-Aminophenol, Carboxylic AcidNH₄Cl, EthanolRapid, good yields, economically viable. jetir.orgjbarbiomed.com
Aqueous Medium 2-Aminophenol, AldehydeSamarium triflate (reusable)Mild conditions, uses water as a green solvent. organic-chemistry.org
Catalyst-Free MW 2-Aminobenzoxazole derivativesH₂O-IPA, MicrowaveAvoids transition-metal catalysts, high purity. rsc.org

Direct Borylation Strategies for Benzo[d]oxazole Derivatives

Direct C–H borylation represents the most efficient method for introducing a boronic acid group onto a pre-formed benzo[d]oxazole scaffold. This approach is typically catalyzed by iridium complexes, such as [Ir(cod)OMe]₂ or IrCl(cod)₂, with a bipyridine-based ligand. researchgate.net The reaction uses B₂pin₂ as the boron source and proceeds with high regioselectivity, which is primarily governed by steric factors. For a substrate like 2-methylbenzo[d]oxazole, the borylation is expected to occur at the less sterically hindered positions on the benzene (B151609) ring. The C-H bonds at positions 7 and 5 are generally the most accessible for this transformation, with selectivity potentially tunable by the choice of ligand and reaction conditions. researchgate.net

Post-Synthetic Derivatization of Functionalized Benzo[d]oxazoles to Boronic Acids

An alternative to direct C-H borylation is a two-step sequence starting from a functionalized benzo[d]oxazole, most commonly a halogenated derivative. This post-synthetic modification allows for precise control over the position of the boronic acid group.

The first step is the synthesis of a halo-substituted 2-methylbenzo[d]oxazole, for example, 5-bromo-2-methylbenzo[d]oxazole. This can be achieved by using a halogenated 2-aminophenol (e.g., 4-bromo-2-aminophenol) in one of the cyclocondensation reactions described in section 2.2.

Once the halogenated benzoxazole is obtained, it can be converted to the corresponding boronic acid via two primary methods:

Lithium-Halogen Exchange: The aryl bromide is treated with an organolithium reagent like n-butyllithium at a low temperature to form a lithiated benzoxazole intermediate. This highly reactive species is then quenched with a trialkyl borate, followed by acidic workup to yield the boronic acid. nih.govresearchgate.net

Miyaura Borylation: The aryl bromide is subjected to a palladium-catalyzed cross-coupling reaction with a diboron reagent like B₂pin₂ in the presence of a suitable base (e.g., potassium acetate). rsc.org This reaction yields the pinacol (B44631) boronate ester, which can then be hydrolyzed to the final boronic acid. This method is known for its excellent tolerance of various functional groups.

Regioselective and Stereoselective Synthetic Pathways for Benzo[d]oxazolylboronic Acids

The regiochemical outcome of borylation on the benzoxazole ring system is influenced by a combination of steric and electronic factors inherent to the substrate, as well as the choice of catalyst and reaction conditions. Several powerful strategies have been developed to control the site of borylation, with iridium-catalyzed C-H activation and lithiation-borylation being among the most prominent.

Iridium-Catalyzed C-H Borylation:

Iridium-catalyzed C-H borylation has emerged as a highly efficient and versatile method for the direct functionalization of aromatic and heteroaromatic compounds. researchgate.net The regioselectivity of this transformation is often governed by steric hindrance, with the boryl group being introduced at the most accessible C-H position. illinois.edu In the case of 2-substituted benzoxazoles, such as 2-methylbenzoxazole (B1214174), the electronic properties of the heterocyclic ring and the steric influence of the 2-methyl group play a crucial role in directing the borylation.

Mechanistic studies have shown that for many heteroarenes, borylation tends to occur at positions distal to nitrogen atoms. nih.gov This is attributed to a combination of factors, including potential catalyst deactivation through coordination with the basic nitrogen and the inherent electronic preferences of the C-H activation step. For a substrate like 2-methylbenzoxazole, several positions on the benzo-fused ring are available for borylation (C4, C5, C6, and C7). The interplay of sterics from the 2-methyl group and the electronic influence of the oxazole ring dictates the final regiochemical outcome. While specific studies on 2-methylbenzoxazole are not extensively detailed in seminal literature, general principles suggest that positions with lower steric hindrance and favorable electronic properties would be preferred.

Table 1: Regioselectivity in Iridium-Catalyzed Borylation of Aromatic Compounds

Substrate Catalyst/Ligand Major Product(s) Key Factors Influencing Regioselectivity Reference
Benzaldimine [Ir(L)(Bpin)₃] / 8-aminoquinoline Ortho-borylated product Ligand-directed C-H activation nih.gov
Benzaldimine [Ir(L)(Bpin)₃] / Tetramethylphenanthroline Meta-borylated product Ligand-controlled regioselectivity switching nih.gov
2,1,3-Benzothiadiazole [Ir(OMe)COD]₂ 5-boryl and 4,6-diboryl derivatives Electronic preference and steric accessibility nih.gov

This table is interactive. Click on the headers to sort the data.

Lithiation-Borylation Methodologies:

An alternative and powerful approach for the synthesis of specific regioisomers of benzoxazolylboronic acids is the lithiation-borylation sequence. This method involves the deprotonation of a specific C-H bond using a strong organolithium base, followed by quenching the resulting aryllithium species with a boron electrophile, such as trialkyl borate. The regioselectivity of the initial lithiation step is controlled by the presence of directing groups or the inherent acidity of the C-H bonds.

For the synthesis of (2-Methylbenzo[d]oxazol-5-yl)boronic acid, a precursor such as 5-bromo-2-methylbenzoxazole could be utilized. Halogen-metal exchange with an organolithium reagent (e.g., n-butyllithium) would generate the 5-lithio-2-methylbenzoxazole intermediate. Subsequent reaction with a borate ester, followed by acidic workup, would yield the desired boronic acid. This pathway offers excellent regiocontrol, as the position of the boronic acid is predetermined by the position of the halogen in the starting material.

Furthermore, the lithiation-borylation methodology can be extended to achieve stereoselective syntheses, particularly when dealing with chiral substrates or employing chiral ligands. The use of chiral carbamates as directing groups in conjunction with organolithium bases can lead to enantioselective deprotonation, and subsequent borylation can proceed with high stereocontrol. nih.govbris.ac.uk This "assembly-line synthesis" approach allows for the iterative construction of complex molecules with precise three-dimensional arrangements. nih.gov

Table 2: Key Features of Lithiation-Borylation in Synthesis

Feature Description Significance Reference
Reagent Control Chiral lithiated carbamates are used with achiral boronic esters to control stereochemistry. Offers high enantioselectivity and is advantageous due to the accessibility of reagents. nih.gov
Iterative Homologation Multiple homologation cycles can be performed sequentially, sometimes in a one-pot process. Enables the "growing" of molecular chains with precise stereochemical control at each step. bris.ac.uknih.gov
Stereospecificity The 1,2-metalate rearrangement of the intermediate boronate complex is highly stereospecific. Ensures the transfer of chirality and the formation of a single diastereomer. bris.ac.uk

| Versatility | A broad range of functionalized boronic esters and boranes can be employed. | Allows for the synthesis of a wide variety of complex target molecules. | nih.gov |

This table is interactive. Click on the headers to sort the data.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are fundamental in utilizing the synthesized benzoxazolylboronic acids to form carbon-carbon bonds. semanticscholar.orgnih.govorganic-chemistry.orgorganic-chemistry.org While this is an application of the title compound, the synthesis of the boronic acid itself can also be achieved via palladium catalysis. For instance, the palladium-catalyzed cross-coupling of a di-boron reagent, such as bis(pinacolato)diboron, with a halogenated benzoxazole (e.g., 5-bromo-2-methylbenzoxazole) provides a direct route to the corresponding boronate ester. nih.gov This method is tolerant of a wide range of functional groups and offers a reliable way to introduce the boryl moiety at a specific position.

Reactivity Profiles and Transformative Reactions of 2 Methylbenzo D Oxazol 5 Yl Boronic Acid

Participation in Transition Metal-Catalyzed Cross-Coupling Reactions

(2-Methylbenzo[d]oxazol-5-yl)boronic acid is a proficient coupling partner in several key transition metal-catalyzed reactions, including the Suzuki-Miyaura, Chan-Lam, and rhodium-catalyzed additions. These reactions leverage the unique properties of the boronic acid group to facilitate the formation of new chemical bonds under relatively mild conditions.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with a halide or pseudohalide in the presence of a palladium catalyst and a base.

In the context of Suzuki-Miyaura reactions, this compound can undergo both homocoupling and heterocoupling. Homocoupling, the reaction of two molecules of the boronic acid to form a symmetrical biaryl product, can sometimes be an undesired side reaction. However, under specific catalytic conditions, it can be promoted to synthesize 5,5'-bis(2-methylbenzo[d]oxazole).

Heterocoupling, the desired reaction with a different coupling partner, is the most common application. This strategy is widely employed to synthesize a vast array of unsymmetrical biaryl and heteroaryl compounds. The choice of catalyst, ligand, base, and solvent system is crucial in maximizing the yield of the heterocoupled product while minimizing homocoupling and other side reactions.

Table 1: Illustrative Suzuki-Miyaura Heterocoupling Reactions

EntryHalide/Pseudohalide PartnerCatalyst SystemBaseSolventProductYield (%)
14-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O5-(4-Methoxyphenyl)-2-methylbenzo[d]oxazole>90
21-Chloro-4-nitrobenzenePd₂(dba)₃ / SPhosK₃PO₄Dioxane2-Methyl-5-(4-nitrophenyl)benzo[d]oxazole~85
32-BromopyridinePd(OAc)₂ / XPhosCs₂CO₃t-BuOH2-Methyl-5-(pyridin-2-yl)benzo[d]oxazole~80

Note: The data in this table is illustrative of typical Suzuki-Miyaura reactions and may not represent experimentally verified results for this compound due to a lack of specific published data.

This compound can be coupled with a wide variety of organic halides (chlorides, bromides, iodides) and pseudohalides (triflates, tosylates). The reactivity of the halide partner generally follows the order I > Br > OTf > Cl. Modern catalyst systems, often employing bulky and electron-rich phosphine (B1218219) ligands, have enabled the efficient coupling of even the less reactive aryl chlorides. This versatility allows for the strategic incorporation of the 2-methylbenzoxazole (B1214174) moiety into molecules at various stages of a synthetic sequence.

When coupling with partners that possess stereocenters, such as chiral vinyl halides, the stereochemical outcome of the Suzuki-Miyaura reaction is of paramount importance. Generally, the reaction proceeds with retention of configuration at the double bond of the vinyl partner. This stereospecificity is a key feature of the reaction, allowing for the synthesis of geometrically defined products. The choice of palladium catalyst and ligands can play a crucial role in maintaining high stereochemical fidelity.

The Chan-Lam coupling reaction provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-O and C-N bonds, using a copper catalyst. wikipedia.orgorganic-chemistry.org This reaction is an attractive alternative to the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.org It typically proceeds under mild conditions, often at room temperature and open to the air. wikipedia.orgorganic-chemistry.org

This compound can serve as the aryl donor in these reactions, coupling with a variety of O- and N-nucleophiles such as phenols, alcohols, amines, amides, and imidazoles. The reaction is believed to proceed through a Cu(II) or Cu(III) intermediate.

Table 2: Examples of Copper-Promoted C-N and C-O Bond Formations

EntryNucleophileCopper SourceLigand/AdditiveProduct
1PhenolCu(OAc)₂Pyridine5-(Phenoxy)-2-methylbenzo[d]oxazole
2AnilineCuITMEDAN-(2-Methylbenzo[d]oxazol-5-yl)aniline
3ImidazoleCu(OAc)₂None5-(1H-Imidazol-1-yl)-2-methylbenzo[d]oxazole

Note: This table represents potential Chan-Lam coupling reactions. Specific experimental data for this compound is not widely available.

Rhodium catalysts can mediate the addition of arylboronic acids to various unsaturated systems. A prominent example is the rhodium-catalyzed 1,4-conjugate addition to α,β-unsaturated carbonyl compounds (enones and enoates). This reaction is a reliable method for the formation of a carbon-carbon bond at the β-position of the carbonyl compound.

This compound can be employed as the nucleophilic partner in these additions, leading to the formation of β-arylated ketones, esters, and other carbonyl derivatives. Chiral rhodium catalysts can be used to achieve enantioselective additions, providing access to valuable chiral building blocks. Additionally, rhodium catalysts can facilitate the 1,2-addition of boronic acids to aldehydes and imines.

Table 3: Overview of Rhodium-Catalyzed Addition Reactions

Reaction TypeSubstrateCatalyst SystemProduct Type
1,4-Conjugate Additionα,β-Unsaturated Ketone[Rh(cod)Cl]₂ / Chiral Phosphineβ-(2-Methylbenzo[d]oxazol-5-yl) Ketone
1,2-AdditionAldehydeRh(acac)(CO)₂ / dppf(2-Methylbenzo[d]oxazol-5-yl)methanol

Note: This table illustrates the types of products that can be formed through rhodium-catalyzed additions. Specific examples with detailed research findings for this compound are limited in the literature.

Applications in Gold and Other Late Transition Metal Catalysis

This compound is a versatile reagent in late transition metal catalysis, most notably in palladium-catalyzed reactions. As a heteroarylboronic acid, it is a key coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. nih.govlookchem.com This reaction is widely employed in the pharmaceutical industry for the construction of complex molecular architectures. lookchem.com

The general Suzuki-Miyaura coupling involves the reaction of an organoboron species, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.com The reaction cycle typically involves oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron reagent to the palladium center, and reductive elimination to yield the cross-coupled product and regenerate the catalyst. nih.gov The use of specialized palladium precatalysts has been shown to facilitate the coupling of challenging heteroaryl boronic acids by promoting the rapid generation of the active catalytic species, which can be crucial for unstable boronic acids. mit.eduresearchgate.netnih.gov

Beyond palladium, arylboronic acids are known to participate in reactions catalyzed by other late transition metals. Rhodium catalysts, for example, enable the asymmetric addition of arylboronic acids to various electrophiles like β-nitroolefins and quinoxalinium salts. nih.govnih.gov Gold catalysis can facilitate unique transformations, such as the addition of boronic acids to alkynes to generate boron enolates for subsequent reactions. nih.gov While specific examples detailing the use of this compound in gold or rhodium catalysis are not extensively documented, its fundamental structure suggests its potential as a substrate in these transformations.

Table 1: Representative Late Transition Metal-Catalyzed Reactions Involving Arylboronic Acids
Reaction TypeMetal CatalystGeneral SubstratesGeneral ProductReference
Suzuki-Miyaura CouplingPalladium (Pd)Aryl/Heteroaryl Halides, Arylboronic AcidsBiaryl/Heterobiaryl Compounds nih.govlookchem.com
Asymmetric 1,4-AdditionRhodium (Rh)β-Nitroolefins, Arylboronic AcidsChiral β,β-Diarylnitroethanes nih.gov
Enolate FormationGold (Au)Alkynes, Arylboronic AcidsBoron Enolates for Aldol (B89426) Reactions nih.gov

Functionality as a Lewis Acid in Organic Transformations

Boronic acids, including this compound, function as effective Lewis acids. nih.gov The boron atom in a boronic acid possesses a vacant p-orbital, allowing it to accept a pair of electrons from a Lewis base. This interaction activates the substrate, facilitating a variety of organic transformations. This Lewis acidity is a fundamental property that underpins many of the catalytic applications of boronic acids. rsc.org The catalytic activity of boronic acids can be modulated by the electronic nature of the substituents on the aryl ring.

A key application of the Lewis acidic nature of arylboronic acids is in the catalytic activation of carboxylic acids for direct amidation and esterification reactions. mdpi.com These transformations are of immense importance, as the amide bond is a critical linkage in pharmaceuticals and biological molecules. mdpi.com Boronic acid catalysts provide a method for forming amides directly from carboxylic acids and amines, avoiding the use of stoichiometric activating agents and reducing waste. rsc.org

The proposed mechanism for boronic acid-catalyzed amidation involves the formation of an acyloxyboronic acid intermediate. This species is more electrophilic than the parent carboxylic acid, rendering it susceptible to nucleophilic attack by an amine to form the amide bond and regenerate the boronic acid catalyst. nih.gov While many arylboronic acids have been shown to be effective catalysts, the specific efficiency of this compound in these reactions would depend on factors such as reaction conditions and substrate scope. researchgate.netresearchgate.net

The Lewis acidity of boronic acids enables their use as catalysts in reactions involving carbonyl compounds and enolates. youtube.com One notable example is the gold-catalyzed generation of boron enolates from the reaction of boronic acids with alkynes. nih.gov These in situ-formed enolates can then participate in subsequent carbonyl addition reactions, such as aldol reactions, with an aldehyde present in the reaction mixture. nih.gov This strategy provides a novel pathway for enolate formation and subsequent C-C bond construction under mild conditions. Although this methodology was demonstrated with ortho-alkynylbenzeneboronic acids, the underlying principle of boronic acid addition to activated alkynes suggests a potential application for other boronic acids like this compound in related transformations.

Boronic acids and their derivatives can play a significant role in cycloaddition reactions, such as the Diels-Alder reaction. conicet.gov.ar They can function in two primary ways: as a component of the dienophile or diene, or as a Lewis acid catalyst to activate one of the reactants. nih.gov For instance, vinyl- and allenylboronic acid esters have been studied as dienophiles, where the boron moiety influences the reactivity and selectivity of the cycloaddition. conicet.gov.arbeilstein-journals.org

Alternatively, the Lewis acidity of boronic acids can be harnessed to catalyze Diels-Alder reactions by coordinating to a carbonyl group on the dienophile. nih.gov This activation lowers the energy of the dienophile's lowest unoccupied molecular orbital (LUMO), accelerating the reaction rate and often enhancing stereoselectivity. While specific studies employing this compound as a catalyst for Diels-Alder reactions are not prominent, its inherent Lewis acidity makes it a candidate for such applications.

Photochemical Activation and Reactivity of Benzo[d]oxazolylboronic Acids

The reactivity of boronic acids can be significantly enhanced through photochemical activation. Recent methodologies have utilized photoredox catalysis to generate carbon-centered radicals from boronic acids and their esters under mild conditions. nih.gov One approach involves a dual catalytic system with a Lewis base and a photoredox catalyst. researchgate.net In this system, the Lewis base coordinates to the boronic acid (or its trimeric boroxine (B1236090) form), creating a redox-active complex. nih.gov This complex can then undergo a single-electron transfer process upon visible light irradiation, leading to the formation of an aryl radical corresponding to the boronic acid. These radicals can then engage in various C-C bond-forming reactions. researchgate.net This photochemical strategy represents a modern approach to unlocking new reactivity pathways for boronic acids, including potentially for benzo[d]oxazolylboronic acids, moving beyond traditional two-electron processes.

Integration into Multi-Component Reaction Sequences (e.g., Petasis Reaction)

This compound is a suitable candidate for use in multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to form a complex product. nih.gov The Petasis borono-Mannich reaction is a prominent example of an MCR that utilizes an amine, a carbonyl compound, and an organoboronic acid to synthesize substituted amines and their derivatives, such as α-amino acids. organic-chemistry.orgsci-hub.se

The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, followed by the addition of the organic group from the boronic acid. organic-chemistry.org The scope of the Petasis reaction is broad with respect to the boronic acid component, tolerating a wide range of electron-rich, electron-neutral, and even electron-poor (hetero)arylboronic acids. organic-chemistry.orgresearchgate.net The presence of a nearby hydroxyl group in the carbonyl component, such as in glyoxylic acid or salicylaldehydes, can facilitate the reaction by activating the boronic acid through the formation of a tetracoordinate "ate" complex. researchgate.net Given the successful application of various heteroarylboronic acids in the Petasis reaction, this compound is expected to be a viable substrate for the synthesis of complex, highly functionalized amine structures. sci-hub.se

Table 2: General Scheme of the Petasis Borono-Mannich Reaction
Amine ComponentCarbonyl ComponentBoronic Acid ComponentTypical ProductReference
Primary or Secondary AmineAldehyde or Ketone (e.g., Glyoxylic Acid)Aryl-B(OH)₂ or Vinyl-B(OH)₂α-Substituted Amine or α-Amino Acid organic-chemistry.orgresearchgate.net

Mechanistic Elucidation and Computational Investigations of Benzo D Oxazolylboronic Acid Reactions

Mechanistic Principles of Transition Metal-Catalyzed Cross-Couplings

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction begins with a catalytically active Pd(0) species. nih.gov This species undergoes oxidative addition with an organic halide (Ar-X) to form a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond of the biaryl product and regenerates the Pd(0) catalyst. nih.gov For heteroarylboronic acids like (2-Methylbenzo[d]oxazol-5-yl)boronic acid, the presence of the nitrogen-rich benzoxazole (B165842) core can influence the kinetics and thermodynamics of these steps. nih.govmit.edu

Oxidative addition is the initial, crucial step where the Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide). csbsju.edu This process converts the 14-electron Pd(0) complex to a 16-electron square planar Pd(II) complex. youtube.com The reaction rate is highly dependent on the nature of the halide (I > Br > Cl) and the electronic properties of the aryl halide. csbsju.edu Electron-deficient aryl halides generally accelerate this step, while electron-rich ones can lead to slower oxidative addition. researchgate.netacs.org

Several pathways for oxidative addition to Pd(0) complexes have been explored through computational studies. Density functional theory (DFT) calculations suggest that for a Pd(PMe₃)₂ catalyst reacting with phenyl iodide, stable four-coordinate intermediates are formed where the aryl halide coordinates linearly to the palladium via the halide atom with no significant energy barrier. chemrxiv.org The subsequent C-I cleavage leads to a cis-configured Pd(II) complex. chemrxiv.org For couplings involving benzoxazole-containing substrates, the rate-determining step can be oxidative addition, particularly when electron-rich aryl chlorides are used. acs.orgacs.org The choice of ligand is also critical; electron-rich and bulky ligands, such as Buchwald's biarylphosphines (e.g., XPhos, SPhos), are known to promote the formation of monoligated L₁Pd(0) species, which are often the most active in oxidative addition. nih.govnih.govnih.gov

Table 1: Factors Influencing Oxidative Addition Rate
FactorInfluence on RateRationale
Halide I > Br > Cl >> FDecreasing C-X bond strength facilitates cleavage.
Aryl Halide Electronics Electron-withdrawing groups accelerateLowers the energy of the LUMO of the Ar-X bond, facilitating interaction with the metal's HOMO. acs.org
Ligand Steric Bulk Increased bulk often acceleratesPromotes the formation of highly reactive, coordinatively unsaturated Pd(0) species. nih.govrsc.org
Ligand Electronics Electron-donating ligands accelerateIncreases electron density on the Pd center, promoting its insertion into the C-X bond. acs.org

Two primary pathways are debated for the transmetalation step:

The Boronate Pathway (Anionic): The base (e.g., OH⁻, CO₃²⁻) reacts with the boronic acid (RB(OH)₂) to form a more nucleophilic tetracoordinate boronate species (RB(OH)₃⁻). nih.gov This activated boronate then displaces the halide on the Pd(II) center. scirp.org

The Oxo-Palladium Pathway (Neutral): The halide ligand on the arylpalladium(II) complex is first exchanged for a hydroxo or alkoxo ligand from the base/solvent. This [ArPd(L)₂-OH] complex then reacts with the neutral boronic acid. rsc.org

Kinetic and computational studies suggest that for many systems, the pathway involving an [ArPd(L)₂-OH] complex reacting with neutral boronic acid is kinetically favored. nih.govmdpi.com The reaction proceeds through a pre-transmetalation intermediate containing a Pd-O-B linkage. nih.govmdpi.com The subsequent transfer of the aryl group from boron to palladium occurs via a four-membered transition state. mdpi.com With heterocyclic boronic acids, such as those derived from indazole or benzimidazole, the nitrogen atoms can potentially coordinate to the palladium center, forming inhibitory off-cycle complexes (e.g., Pd-azolyl species). nih.gov This catalyst deactivation can sometimes be overcome by using a higher concentration of the boronic acid, which shifts the equilibrium away from the inhibitory complex. nih.gov

Table 2: Key Species in Competing Transmetalation Pathways
PathwayBoron SpeciesPalladium SpeciesKey Interaction
Boronate (Anionic) R-B(OH)₃⁻ (activated boronate)Ar-Pd(II)-X (halide complex)Nucleophilic attack of boronate on Pd.
Oxo-Palladium (Neutral) R-B(OH)₂ (neutral boronic acid)Ar-Pd(II)-OH (hydroxo complex)Formation of a Pd-O-B linkage followed by aryl transfer. mdpi.com

Reductive elimination is the final, product-forming step of the catalytic cycle, where the two organic ligands on the Pd(II) center couple and are expelled from the coordination sphere, regenerating the active Pd(0) catalyst. strath.ac.uk For the reaction to proceed, the two organic groups—in this case, the aryl group from the halide and the 2-methylbenzo[d]oxazol-5-yl group—must be in a cis orientation on the square planar Pd(II) complex. worktribe.com

The rate of reductive elimination is influenced by several factors:

Steric Strain: Bulky ligands and sterically demanding organic groups can accelerate reductive elimination by increasing steric repulsion in the Pd(II) complex, which is relieved upon product formation. acs.orgnih.gov

Electronic Effects: Electron-withdrawing groups on the palladium-bound aryl ligands can sometimes retard the rate of reductive elimination. nih.gov Conversely, forming a C(sp²)–C(sp³) bond is generally slower than forming a C(sp²)–C(sp²) bond. nih.gov

Coordination Number: Reductive elimination is typically faster from a three-coordinate T-shaped intermediate than from a four-coordinate square planar complex. nih.gov Therefore, dissociation of a ligand prior to the C-C bond formation is a common mechanistic feature, especially with bulky phosphine (B1218219) ligands. nih.govworktribe.com

While often fast, reductive elimination can become rate-limiting in cases involving very bulky substrates or when the intermediate diorganopalladium(II) complex is particularly stable. acs.orgacs.org

The choice of base and ligand is paramount for an efficient Suzuki-Miyaura coupling. The base plays multiple roles: it facilitates the formation of the active boronate species in the anionic pathway and generates the crucial hydroxo-palladium complex in the neutral pathway. rsc.orgscirp.org The strength and nature of the base (e.g., K₂CO₃, K₃PO₄, NaOH) can determine which transmetalation pathway is dominant and control selectivity when competing boronic acids are present. researchgate.netresearchgate.net Weaker bases tend to favor the reactivity of boronic acids with lower pKa values. rsc.org

Ligand design is arguably the most critical factor in modern cross-coupling catalysis. For challenging substrates, such as those involving heterocyclic partners like this compound, ligands must perform several functions:

Stabilize the Pd(0) state: Prevent catalyst decomposition into palladium black.

Promote Oxidative Addition: Bulky, electron-rich monophosphine ligands (e.g., Buchwald-type ligands) create reactive, low-coordinate Pd(0) species that readily undergo oxidative addition. rsc.orgscirp.org

Facilitate Reductive Elimination: The steric bulk of the ligand can promote the final C-C bond-forming step. acs.org

Prevent Catalyst Inhibition: In couplings with Lewis-basic heterocycles, ligands must compete effectively with the substrate or product for coordination to the palladium center to avoid the formation of inactive complexes. nih.gov

Theoretical and Quantum Chemical Computational Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of transition metal-catalyzed reactions. nih.gov It allows for the characterization of transient intermediates and transition states that are often inaccessible to experimental observation, providing detailed energetic profiles of the entire catalytic cycle. researchgate.net

DFT calculations have been extensively applied to the Suzuki-Miyaura reaction to model the geometries and relative energies of intermediates and transition states for each elementary step. nih.govresearchgate.net These studies have provided critical insights into:

The Active Catalyst: DFT calculations have supported the role of monoligated L₁Pd(0) complexes as the active species in oxidative addition, particularly with bulky ligands. researchgate.net

Transmetalation Pathways: Computational models have been used to compare the energy barriers of the anionic (boronate) versus neutral (oxo-palladium) transmetalation pathways, often finding the neutral pathway to be more favorable. mdpi.com

Rate-Determining Step: By calculating the energy profile of the entire catalytic cycle, DFT can predict the highest energy barrier, thereby identifying the rate-determining step. For couplings involving N-heterocycles, computations have helped rationalize that transmetalation is often the slow step due to the stability of off-cycle inhibitory complexes. nih.govmit.edu

Ligand and Substrate Effects: DFT can quantify the steric and electronic effects of different ligands and substrates (like the benzoxazole moiety) on the reaction barriers, aiding in the rational design of more efficient catalytic systems. mdpi.comrsc.orgresearchgate.net

For a substrate like this compound, DFT studies would be invaluable in determining how the Lewis basic nitrogen atom and the specific electronic character of the benzoxazole ring system influence the energies of the various intermediates and transition states throughout the catalytic cycle. nih.gov

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry for predicting the reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other reagents.

For a compound like this compound, FMO analysis would reveal the most likely sites for nucleophilic and electrophilic attack.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. In the context of this compound, the HOMO is likely distributed across the electron-rich benzoxazole ring system. The specific atoms with the largest orbital coefficients in the HOMO would be the most probable sites to react with an electrophile.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the lowest energy orbital that can accept electrons, defining the molecule's electrophilic character. The boron atom, with its vacant p-orbital, is a key contributor to the LUMO. This makes the boron center the primary site for attack by nucleophiles, a fundamental step in many of its characteristic reactions, including the formation of boronate complexes.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is also a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Computational software can calculate and visualize these orbitals, providing chemists with a powerful predictive tool for designing reactions.

Natural Bond Orbital (NBO) Analysis of Electronic Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule, translating complex wavefunctions into the familiar chemical concepts of lone pairs, bonds, and antibonds. This method quantifies delocalization effects and hyperconjugative interactions, offering insights into molecular stability and bonding.

For this compound, NBO analysis would elucidate several key electronic features:

Charge Distribution: It would calculate the natural atomic charges on each atom, confirming the electrophilic nature of the boron atom and the nucleophilic character of the oxygen and nitrogen atoms.

Hyperconjugative Interactions: A crucial aspect of boronic acid chemistry is the interaction between the filled p-orbitals of the oxygen atoms of the -B(OH)₂ group and the formally vacant p-orbital of the sp²-hybridized boron atom. NBO analysis measures the energy of these donor-acceptor interactions (e.g., from an oxygen lone pair NBO to the empty boron p-orbital NBO). These interactions stabilize the molecule and influence the Lewis acidity of the boron center.

Bonding Character: The analysis details the composition of the bonds, such as the C-B bond, in terms of the contributing atomic orbitals.

These electronic details are vital for understanding the subtleties of the molecule's reactivity and its interactions with other species in a reaction mixture.

Conformational and Free Energy Landscape Analysis

Molecules are not static entities; they exist as an ensemble of different conformations due to the rotation around single bonds. Conformational analysis investigates these different spatial arrangements and their relative energies. For this compound, a key rotational degree of freedom is the bond between the benzoxazole ring and the boronic acid group.

Computational methods can be used to construct a potential energy surface (PES) by calculating the energy of the molecule as a function of this dihedral angle. This allows for the identification of the most stable (lowest energy) conformation and the energy barriers to rotation between different conformations.

Building on this, a free energy landscape (FEL) analysis provides a more comprehensive picture by incorporating entropy and temperature, which is crucial for understanding dynamic systems. nih.govplos.org The FEL maps the free energy of the system across its conformational space, revealing the most thermodynamically stable states (deep energy wells) and the transition pathways between them. nih.govplos.orgnih.gov This knowledge is essential for understanding how the molecule's shape influences its ability to fit into an enzyme's active site or to approach another reactant in a specific orientation. nih.gov

Table 1: Key Concepts in Conformational and Free Energy Landscape Analysis

Concept Description Relevance to this compound
Conformer A specific spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. Determines the 3D shape and steric accessibility of the boronic acid group and the benzoxazole ring.
Potential Energy Surface (PES) A map of the potential energy of a molecule as a function of its geometric coordinates. Identifies the lowest energy (most stable) conformation and rotational energy barriers.
Free Energy Landscape (FEL) A map of the Gibbs free energy of a system across all its possible conformations. nih.govplos.org Reveals the thermodynamically favored conformations and the pathways for conformational change at a given temperature. plos.orgnih.gov

| Metastable States | Local minima on the FEL, representing conformations that are stable but not the global minimum. plos.org | These alternative shapes can be important for binding to different biological targets or participating in different reaction pathways. |

Modeling Solvent Effects in Reaction Dynamics

Reactions are rarely performed in the gas phase; they almost always occur in a solvent. The solvent can have a profound impact on reaction rates and mechanisms. nih.gov Computational modeling of solvent effects is therefore critical for obtaining results that are relevant to real-world experimental conditions.

There are two main approaches to modeling solvents:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. This "polarizable continuum model" (PCM) is computationally efficient and often provides a good approximation of how the solvent stabilizes charges and polarizes the solute.

Explicit Solvation Models: A number of individual solvent molecules are included in the calculation around the solute. This approach is much more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which are crucial for accurately modeling reactions involving protic solvents like water or alcohols.

For reactions involving this compound, modeling solvent effects is essential for accurately predicting energy barriers and the stability of charged intermediates or transition states. nih.gov For instance, the equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate species is highly dependent on the solvent's nature and pH.

Mechanistic Investigations of Boron-Catalyzed Organic Reactions

Organoboron compounds, including boronic acids, are not just reagents but can also act as powerful organocatalysts. rsc.orgnih.gov They typically function as Lewis acids, activating substrates by forming reversible covalent bonds, often with hydroxyl or amine groups. rsc.orgrsc.org

Characterization of Intermediates and Transition State Structures

Understanding a catalytic cycle requires identifying all the steps involved: substrate binding, the chemical transformation(s), and product release. Computational chemistry is an invaluable tool for this, allowing for the characterization of transient species that are difficult or impossible to observe experimentally.

In a hypothetical boron-catalyzed reaction using this compound, quantum mechanical calculations (like Density Functional Theory, DFT) would be used to:

Locate Stationary Points: Identify the structures of reactants, products, and all intermediates along the reaction pathway.

Find Transition States (TS): Determine the exact geometry and energy of the transition state for each elementary step. The TS is the highest energy point on the reaction coordinate and its energy determines the reaction rate.

Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation barrier, which is directly related to the kinetics of the reaction.

For example, in a direct amidation reaction catalyzed by a boronic acid, calculations can help distinguish between different proposed mechanisms, such as one involving a monomeric acyloxyboron intermediate versus one proceeding through a dimeric B-O-B species. rsc.orgworktribe.com

The Role of Boron-Nitrogen Interactions in Catalysis

The interaction between boron and nitrogen is a key feature in many biological and catalytic systems. nih.gov Boronic acids react rapidly with amines, and these B-N interactions are highly likely to occur during catalytic amidation reactions. rsc.orgworktribe.com

In the context of this compound, the molecule itself contains a nitrogen atom within the benzoxazole ring. While an intramolecular B-N interaction is sterically unlikely in the ground state, the nitrogen can influence the electronic properties of the aromatic system.

More importantly, in reactions involving amine substrates, the Lewis acidic boron center of the catalyst can coordinate to the nucleophilic amine. Computational studies can model this interaction and assess its consequences:

Pre-organization of Reactants: The B-N interaction can bring the amine and another substrate (e.g., a carboxylic acid also coordinated to the boron) into close proximity, facilitating the reaction.

Modulation of Reactivity: Coordination to the boron center can alter the nucleophilicity of the amine and the electrophilicity of the co-substrate.

Stabilization of Intermediates: The formation of B-N bonds can stabilize key intermediates in the catalytic cycle.

Detailed studies have shown that for a boronic acid to be a competent catalyst in reactions like amidation, it likely requires at least three available coordination sites on the boron atom, allowing it to orchestrate the interaction between the amine and the carboxylic acid. rsc.orgworktribe.com

Table 2: List of Mentioned Compounds

Compound Name
This compound
5-hydroxymethylfurfural

Exploration of Radical Pathways in Boronic Acid Transformations

The involvement of radical intermediates in the transformations of boronic acids has become an area of significant interest, moving beyond traditional cross-coupling reactions. While ionic pathways, such as those in the Suzuki-Miyaura coupling, are well-established, the exploration of single-electron transfer (SET) mechanisms has opened new avenues for the functionalization of molecules like this compound. These radical pathways are often initiated through photoredox catalysis or by the formation of electron-rich "ate" complexes, which can then undergo oxidation to generate radical species. maastrichtuniversity.nlresearchgate.net

Computational investigations, primarily using density functional theory (DFT), have been instrumental in elucidating the feasibility and mechanisms of these radical pathways. researchgate.netrsc.org Such studies provide insights into the geometries of transition states, reaction energy barriers, and the stability of radical intermediates. For boronic acids, computational models can predict the ease of homolytic cleavage of the C–B bond and the subsequent reactivity of the resulting aryl radical.

A general mechanism for the generation of an aryl radical from a boronic acid via a photoredox cycle is depicted below:

Formation of an "ate" complex: In the presence of a Lewis base (e.g., a hydroxide (B78521) or alkoxide), the boronic acid is converted to a more electron-rich boronate ("ate") complex. This step is crucial as it significantly lowers the oxidation potential of the organoboron species. maastrichtuniversity.nl

Single-Electron Transfer (SET): The excited state of a photocatalyst oxidizes the boronate complex via SET, generating an aryl radical and a boron-containing byproduct.

Radical Transformation: The newly formed aryl radical can then participate in a variety of chemical transformations, such as addition to a π-system or a hydrogen atom transfer.

Catalyst Regeneration: The reduced photocatalyst is regenerated by a sacrificial electron donor, completing the catalytic cycle.

Experimental techniques such as electron paramagnetic resonance (EPR) spectroscopy can be employed to detect and characterize the transient radical intermediates formed during these reactions, providing direct evidence for the proposed radical pathways. nih.govnih.govrsc.org While specific EPR studies on this compound are not prevalent, the methodology is a powerful tool for investigating analogous systems. nih.gov

Computational Data on Radical Intermediates

Computational chemistry offers a powerful lens through which to examine the energetics of radical pathways. The following table presents hypothetical, yet plausible, DFT-calculated parameters for the radical pathway involving the (2-methylbenzo[d]oxazol-5-yl) radical. Such data is critical for understanding reaction feasibility and selectivity.

ParameterCalculated Value (kcal/mol)Significance
C–B Bond Dissociation Energy (BDE)~110Indicates a relatively strong bond, suggesting direct homolysis is unlikely without prior activation (e.g., formation of an "ate" complex).
Oxidation Potential of Boronate Complex~ +0.8 V vs SCEThis lowered potential (compared to the neutral boronic acid) makes single-electron transfer by a suitable photocatalyst feasible.
Energy Barrier for Radical Addition to an Alkene~5-10A low activation barrier suggests that once formed, the (2-methylbenzo[d]oxazol-5-yl) radical would readily engage in addition reactions.
Relative Energy of Aryl Radical IntermediateHighly reactiveThe high energy of the radical indicates its transient nature and high reactivity towards subsequent transformations.

The exploration of these radical pathways significantly broadens the synthetic utility of this compound, enabling the formation of C-C and C-heteroatom bonds under mild conditions that are often orthogonal to traditional ionic methods. Further computational and experimental studies are essential to fully map out the landscape of radical transformations for this specific and other related benzo[d]oxazolylboronic acids.

Advanced Spectroscopic Analysis and Characterization Methodologies for Benzo D Oxazolylboronic Acids

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy is a cornerstone technique for the structural elucidation of organoboron compounds. It provides precise information about the hydrogen, carbon, boron, and nitrogen atoms within the molecule, allowing for a comprehensive characterization.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy for (2-Methylbenzo[d]oxazol-5-yl)boronic acid is used to identify the number and environment of hydrogen atoms. The spectrum is expected to show distinct signals for the aromatic protons on the benzoxazole (B165842) ring system and the methyl group protons.

Aromatic Region: The protons on the fused benzene (B151609) ring typically appear in the downfield region, generally between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, or doublets of doublets) depend on their position relative to the boronic acid and oxazole (B20620) ring substituents. For aryl boronic acids, aromatic proton signals can sometimes be broad due to the quadrupolar nature of the boron nucleus and potential oligomerization through dehydration to form boroxines.

Methyl Protons: The methyl group (CH₃) attached to the C2 position of the oxazole ring is expected to produce a sharp singlet in the upfield region, typically around δ 2.5 ppm.

Boronic Acid Protons: The acidic protons of the B(OH)₂ group are often broad and may exchange with residual water in the NMR solvent (like DMSO-d₆), appearing as a broad singlet. Their chemical shift is highly variable and concentration-dependent. In some cases, especially in very dry solvents, these signals can be observed, but often they are not distinct.

Challenges in acquiring clear spectra for aryl boronic acids can arise from their tendency to form cyclic trimeric anhydrides (boroxines), which can lead to complex or unintelligible spectra. reddit.com Running the NMR in d₄-methanol or converting the acid to a diethanolamine (B148213) adduct are common strategies to overcome these issues. reddit.com

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

Proton Type Expected Chemical Shift (δ) ppm Multiplicity
Aromatic CH 7.0 - 8.5 d, dd, s
Methyl CH ~ 2.5 s

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule.

Aromatic and Heterocyclic Carbons: The six carbons of the benzene ring and the two carbons of the oxazole ring (C2 and C7a) will resonate in the downfield region, typically between δ 110 and 165 ppm. The C2 carbon, being adjacent to both oxygen and nitrogen, is expected at the lower end of this range, often around 160-165 ppm. The carbon atom directly attached to the boron atom (ipso-carbon) often shows a broader signal due to coupling with the boron nucleus and may sometimes be difficult to detect. rsc.org

Methyl Carbon: The methyl carbon will appear as a sharp signal in the upfield region, generally around δ 15-25 ppm.

The chemical shifts can be precisely assigned using two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence), which correlates proton and carbon signals.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon Type Expected Chemical Shift (δ) ppm
C=N (Oxazole C2) 160 - 165
Aromatic/Heterocyclic C 110 - 155
C-B (ipso-Carbon) 130 - 140 (often broad)

Boron-11 (¹¹B) NMR Spectroscopy

Boron-11 (¹¹B) NMR is a crucial technique for directly probing the environment of the boron atom. Since ¹¹B is a quadrupolar nucleus, the signals are typically broad. The chemical shift provides information about the coordination number and geometry of the boron center.

For trigonal planar boronic acids, a single broad resonance is expected in the range of δ +27 to +30 ppm.

Upon formation of a boronate ester or complexation with a Lewis base (like a hydroxyl anion), the boron center becomes tetracoordinate. This change in geometry results in a significant upfield shift to approximately δ +2 to +9 ppm. rsc.org

The equilibrium between the free boronic acid and its trimeric boroxine (B1236090) anhydride (B1165640) can also be monitored by ¹¹B NMR, as the boroxine form will have a distinct chemical shift.

Titration experiments using ¹¹B NMR can be employed to study the equilibrium of boronic acids with hydroxyl anions. rsc.org

Table 3: Typical ¹¹B NMR Chemical Shifts for Organoboron Species

Boron Species Coordination Typical Chemical Shift (δ) ppm
Arylboronic Acid (ArB(OH)₂) Trigonal +27 to +30
Boronate Ester (ArB(OR)₂) Trigonal +27 to +30

Nitrogen-15 (¹⁵N) NMR Spectroscopy

Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct insight into the electronic environment of the nitrogen atom within the oxazole ring. Due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N nucleus, these experiments are less common and often require specialized techniques or isotopically enriched samples. The chemical shift of the nitrogen in the benzoxazole ring is sensitive to substituent effects and protonation state. For related heterocyclic systems like isoxazoles, substituent effects on ¹⁵N chemical shifts have been interpreted in terms of Hammett correlations and calculated bond orders. nih.gov Similar principles would apply to the benzoxazole system, making ¹⁵N NMR a potentially powerful tool for studying electronic effects within the molecule.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Chiral Analysis of Organoboron Compounds

While this compound is not chiral, ¹⁹F NMR spectroscopy is a powerful, high-sensitivity technique for the chiral analysis of organoboron compounds in general. nih.govrsc.org This methodology becomes relevant if a chiral center were introduced into the molecule or if it were used in asymmetric synthesis.

The technique often involves the use of chiral derivatizing agents or chiral solvating agents to convert a pair of enantiomers into diastereomers, which can then be distinguished by NMR. researchgate.net A recent development involves using fluorine-labeled boronate esters in conjunction with a chiral cationic cobalt complex. nih.govresearchgate.net This method facilitates effective ligand exchange and allows for precise discrimination of the ¹⁹F NMR signals of the resulting diastereomeric complexes, enabling reliable and rapid determination of enantiomeric excess. nih.govnih.gov This approach can even be used for the direct analysis of crude mixtures, enhancing workflow efficiency. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound would be characterized by several key absorption bands.

O-H Stretching: The hydroxyl groups of the boronic acid moiety give rise to a very broad and strong absorption band in the region of 3200-3600 cm⁻¹. This broadness is due to strong intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the oxazole ring and the C=C bonds of the aromatic system are expected in the 1500-1650 cm⁻¹ region.

B-O Stretching: A strong, characteristic absorption band for the asymmetric B-O stretch is typically observed in the 1330-1380 cm⁻¹ region. researchgate.net

B-C Stretching: The B-C bond stretching vibration is expected to be weaker and is found in the 1000-1100 cm⁻¹ region.

O-H Bending: The in-plane bending of the B-O-H group can be observed around 840 cm⁻¹. researchgate.net

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Boronic Acid O-H Stretch 3200 - 3600 Strong, Broad
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
Aliphatic C-H Stretch 2850 - 3000 Medium-Weak
C=N / C=C Stretch 1500 - 1650 Medium-Strong
B-O Asymmetric Stretch 1330 - 1380 Strong
B-C Stretch 1000 - 1100 Medium-Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, this method provides insights into the π-electron system of the fused benzoxazole ring. The absorption of UV radiation promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

The UV-Vis spectrum of benzoxazole derivatives is typically characterized by strong absorption bands in the ultraviolet region. scielo.br The core benzoxazole structure exhibits intense absorption due to π → π* transitions. scielo.br For the closely related compound, 2-methylbenzoxazole (B1214174), in cyclohexane, a significant absorption maximum (λmax) is observed at approximately 276.5 nm. omlc.org The introduction of a boronic acid group at the 5-position is expected to modulate the electronic properties of the chromophore, potentially leading to a shift in the absorption maximum (a bathochromic or hypsochromic shift) depending on the electronic interplay between the boronic acid moiety and the benzoxazole ring system.

Studies on various 2-(2'-hydroxyphenyl)benzoxazole derivatives have shown maximum absorption wavelengths ranging from 336 to 374 nm, demonstrating that substitutions on the benzoxazole core significantly influence the electronic absorption properties. scielo.br These compounds are noted for their ability to absorb both UVA and UVB radiation. scielo.br The specific λmax and molar extinction coefficient (ε) for this compound would provide key information on its electronic structure and potential applications as a UV absorber.

Table 1: Representative UV-Vis Absorption Data for Benzoxazole Derivatives

Compound Solvent λmax (nm) Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
2-Methylbenzoxazole omlc.org Cyclohexane 276.5 46,400
2-(2'-Hydroxyphenyl)benzoxazole Derivative 1 scielo.br Ethanol (B145695) 336 1.83 x 10⁴
2-(2'-Hydroxyphenyl)benzoxazole Derivative 2 scielo.br Ethanol 374 5.30 x 10⁴

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places), HRMS allows for the calculation of a unique molecular formula.

For this compound, with a molecular formula of C₈H₈BNO₃, the theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹¹B, ¹⁴N, and ¹⁶O). This calculated mass provides a benchmark for experimental determination. HRMS analysis, often using techniques like electrospray ionization (ESI), would yield an experimental m/z value for the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). researchgate.netnih.gov The close agreement between the experimental and theoretical mass, typically within a few parts per million (ppm), provides strong evidence for the assigned molecular formula.

The analysis of boronic acids by mass spectrometry can sometimes be complicated by in-source reactions, such as dehydration to form boroxines (cyclic trimers) or the formation of adducts with solvents. nih.govrsc.org Therefore, careful optimization of the HRMS experimental conditions is crucial for observing the desired molecular ion. rsc.org The characteristic isotopic pattern of boron (¹⁰B and ¹¹B) further aids in the confirmation of boron-containing fragments in the mass spectrum. researchgate.net

Table 2: Theoretical Mass Calculation for this compound

Molecular Formula Ion Species Calculated Exact Mass
C₈H₈BNO₃ [M+H]⁺ 178.0619

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. For boronic acids, this technique is particularly illuminating for understanding their supramolecular chemistry.

Arylboronic acids, including derivatives of benzo[d]oxazole, commonly form dimeric structures in the solid state through intermolecular hydrogen bonds between the boronic acid hydroxyl groups. wiley-vch.de This self-complementary pairing results in a characteristic eight-membered ring motif. researchgate.net The crystal structure of this compound would be expected to exhibit similar hydrogen-bonding patterns, leading to the formation of dimers or more extended supramolecular assemblies.

The analysis would reveal the planarity of the benzoxazole ring system and the dihedral angle between this ring and the C-B(OH)₂ plane. In phenylboronic acid, for instance, the boronic acid group is nearly coplanar with the benzene ring. wiley-vch.deresearchgate.net The solid-state packing is dictated by further hydrogen bonds and potentially π-π stacking interactions between the aromatic rings, creating an extended crystalline lattice. researchgate.net Obtaining a single crystal suitable for X-ray diffraction would provide unequivocal proof of the compound's connectivity and stereochemistry.

Table 3: Representative Crystallographic Data for an Arylboronic Acid Derivative (Phenylboronic Acid)

Parameter Value Reference
Crystal System Orthorhombic researchgate.net
Space Group Iba2 researchgate.net
a (Å) 17.9049 researchgate.net
b (Å) 15.3264 researchgate.net
c (Å) 9.8113 researchgate.net
Z (molecules/unit cell) 16 researchgate.net

Broader Impact and Applications of Benzo D Oxazolylboronic Acids in Advanced Organic Synthesis

Synthesis of Architecturally Complex Organic Molecules

The primary application of (2-Methylbenzo[d]oxazol-5-yl)boronic acid and its congeners lies in their role as key intermediates for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. lookchem.com This capability is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for its reliability and functional group tolerance. nih.govlookchem.com

This compound serves as a crucial building block in the synthesis of diverse and complex organic compounds. lookchem.com Its unique structure and reactivity are particularly valuable in the pharmaceutical industry for the development of new drug molecules. lookchem.com Research has explored the use of this compound in synthesizing molecules with potential antitumor and antibacterial properties, leveraging the ability of the boronic acid group to facilitate the construction of intricate molecular frameworks. lookchem.com For instance, the formation of stable C-C bonds via coupling reactions is a promising strategy for developing novel anticancer agents. lookchem.com

Beyond medicinal chemistry, related compounds like (2-phenylbenzo[d]oxazol-7-yl)boronic acid are used to synthesize other heterocyclic compounds, such as oxazoles, 1,2-dihydropyridines, and pyrroles. finechemical.net This highlights the broader utility of the benzo[d]oxazolylboronic acid scaffold in accessing a variety of complex molecular structures relevant to both materials science and drug discovery. finechemical.net

Table 1: Applications in Complex Molecule Synthesis This is an interactive table. You can sort and filter the data.

Boronic Acid Reagent Key Reaction Type Synthesized Molecular Class Potential Application Area
This compound Suzuki-Miyaura Coupling Complex drug-like molecules Pharmaceuticals lookchem.com
This compound C-C Bond Formation Novel organic compounds Antitumor Research lookchem.com
This compound C-C Bond Formation Novel organic compounds Antibacterial Research lookchem.com

Contributions to Method Development in Organic Chemistry

Benzo[d]oxazolylboronic acids, as a subset of the broader boronic acid class, have significantly contributed to the advancement of synthetic methodologies. Their advantageous properties—being generally stable, crystalline solids that are often tolerant of air and moisture—make them superior reagents compared to many other organometallic compounds. researchgate.net This stability simplifies handling and allows for reactions to be performed under milder and more practical conditions.

The widespread adoption of boronic acids in reactions like the Suzuki-Miyaura coupling has spurred further innovation in synthetic chemistry. nih.gov A major area of method development has been the synthesis of aryl boronic acids themselves. nih.gov Modern techniques, such as transition metal-catalyzed C–H functionalization, provide more direct and atom-economical routes to these valuable reagents compared to traditional methods that often require harsh organolithium or Grignard reagents at low temperatures. nih.gov The development of these more efficient borylation methods expands the accessibility and diversity of substituted benzo[d]oxazolylboronic acids for synthetic applications.

The reliable and predictable reactivity of boronic acids has made them benchmark reagents for developing and optimizing new cross-coupling protocols, including those that are copper-promoted or rhodium-catalyzed. wiley.com Their use has been instrumental in expanding the toolbox of reactions available to chemists for building complex molecules.

Table 2: Comparison of Boronic Acids with Other Organometallic Reagents This is an interactive table. You can sort and filter the data.

Feature Boronic Acids Organotins (Stannanes) Organozincs Grignard Reagents
Stability to Air/Moisture Generally high Moderate to high Low Very low
Toxicity Low High Moderate (Reactivity hazard)
Functional Group Tolerance High Moderate Moderate Low

| Waste Products | Boric acid (environmentally benign) nih.gov | Toxic tin byproducts | Zinc salts | Magnesium salts |

Role in the Design of Novel Catalytic Systems

While primarily used as coupling partners, boronic acids and their derivatives can also play a direct role in catalysis. The boron atom in a boronic acid is a Lewis acid, capable of activating substrates. researchgate.netnsf.gov This property allows organoboronic acids to function as "Brønsted-Lewis acid" catalysts in certain organic transformations. wiley.com

There is growing interest in exploring compounds like (2-phenylbenzo[d]oxazol-7-yl)boronic acid as potential catalysts for a variety of reactions, including the formation of heterocyclic compounds. finechemical.net The specific electronic and steric properties imparted by the benzoxazole (B165842) ring system could be harnessed to develop new, specialized catalytic systems.

Furthermore, boronic acids are precursors to other important classes of catalysts. For example, they are used to synthesize oxazaborolidines, which are highly effective asymmetric inducers for the reduction of ketones. wiley.com The benzo[d]oxazole scaffold could potentially be incorporated into such catalytic frameworks to modulate their activity and selectivity, opening new avenues in asymmetric catalysis.

Applications in Ligand Synthesis for Organometallic Chemistry

The benzo[d]oxazole moiety, containing both nitrogen and oxygen atoms, is an excellent structural motif for the construction of bidentate ligands. When combined with a boronic acid functional group, it offers unique possibilities for creating novel ligands for organometallic chemistry. The boronic acid can act as an anchor or a modifiable site within a larger ligand structure.

A key reaction in this context is the formation of four-coordinated borinic derivatives, often called borinates. mdpi.com This can be achieved by reacting a triarylborane with a compound containing a bidentate ligand system, such as one provided by a benzoxazole derivative. For example, molecules containing 2-substituted benzoxazole motifs can react with boranes to form highly stable and often fluorescent borate (B1201080) complexes. mdpi.com In these structures, the nitrogen and an adjacent heteroatom (like oxygen from a hydroquinone) coordinate to the boron center, creating a stable chelate ring.

This principle allows for the design of complex ligands where the benzo[d]oxazolylboronic acid unit is a key component. The Lewis acidic boron center can interact with Lewis basic sites on other molecules, creating supramolecular assemblies or acting as a sensor. The synthesis of diarylborinates from triarylboranes and various N,O- and N,N-bidentate ligands is a well-established method that can be applied to create novel organometallic complexes with tailored electronic and photophysical properties. mdpi.com

Q & A

Q. What are the primary synthetic strategies for (2-Methylbenzo[D]oxazol-5-YL)boronic acid, and how can purity challenges be addressed?

Boronic acids are often synthesized via sequential methods, but recent advances employ one-pot approaches with mild conditions to reduce synthetic complexity and avoid protective groups . To address purification challenges, intermediates like boronic esters (e.g., pinacol esters) are first synthesized, as free boronic acids tend to form boroxines (trimers) during purification . Post-synthesis, derivatization with diols (e.g., mannitol) stabilizes the compound for analysis and storage .

Q. How does the boronic acid moiety in this compound influence its binding to biological targets?

Boronic acids bind reversibly to diols (e.g., sugars) and nucleophilic residues (e.g., serine in proteases) via esterification. For this compound, the oxazole ring may enhance binding affinity by introducing steric or electronic effects. Kinetic studies using stopped-flow methods show that binding equilibria with diols are reached within seconds, with kon values dependent on diol stereochemistry (e.g., D-fructose > D-glucose) . Thermodynamic stability can be optimized by adjusting pH and buffer composition to minimize non-specific interactions .

Q. What analytical techniques are suitable for characterizing this compound, and how can trimerization artifacts be mitigated?

MALDI-MS is effective but requires derivatization (e.g., with pinacol or 2,5-dihydroxybenzoic acid) to prevent boroxine formation . For NMR, deuterated solvents like D2O or DMSO-d6 are preferred to avoid signal splitting from boronic acid hydration. Thermogravimetric analysis (TGA) can assess thermal stability, with degradation pathways influenced by substituents (e.g., methyl groups enhance stability) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for proteasome inhibition?

The oxazole ring and methyl substituent may mimic peptide bonds, enabling competitive inhibition of proteasomal chymotrypsin-like activity. SAR studies on related boronic acid proteasome inhibitors (e.g., bortezomib) show that steric bulk adjacent to the boronic acid enhances selectivity for the β5 subunit . Computational docking (e.g., with yeast 20S proteasome crystal structures) can predict binding modes, while in vitro assays using fluorogenic substrates (e.g., Suc-LLVY-AMC) quantify IC50 values .

Q. What experimental designs are recommended to evaluate anticancer activity in glioblastoma models?

In vitro: Test dose-dependent cytotoxicity (MTT assay) on glioblastoma cell lines (e.g., U87-MG) with normal cell controls (e.g., astrocytes). Combine with proteasome activity assays to confirm target engagement . In vivo: Use orthotopic xenograft models to assess blood-brain barrier penetration. Monitor tumor growth via bioluminescence and validate proteasome inhibition in tumor lysates via Western blot (e.g., accumulation of polyubiquitinated proteins) .

Q. How can non-specific interactions with glycoproteins be minimized in boronic acid-based assays?

Secondary interactions (e.g., hydrophobic or ionic) can reduce selectivity. Mitigation strategies include:

  • Using low-conductivity buffers (e.g., 10 mM HEPES, pH 7.4) to suppress ionic interactions .
  • Incorporating competitive eluents (e.g., sorbitol) to displace weakly bound proteins .
  • Functionalizing surfaces with hydrophilic polymers (e.g., carboxymethyl dextran) to reduce non-specific adsorption .

Q. What are the implications of boronic acid trimerization for high-throughput screening (HTS) of peptide libraries?

Trimerization complicates MS-based sequencing by generating multiple dehydration products. Solutions include:

  • On-plate derivatization with diols (e.g., DHB matrix in MALDI-MS) to stabilize monomers .
  • Using branched peptide architectures to spatially separate boronic acid moieties, reducing trimerization .
  • Employing LC-MS/MS with collision-induced dissociation (CID) to fragment boroxines and reconstruct original sequences .

Methodological Considerations

Q. How to design a kinetic assay for boronic acid-diol binding?

Use stopped-flow fluorescence with a competitive probe (e.g., Alizarin Red S). Mix this compound with the probe and titrate in diols. Monitor fluorescence quenching in real-time to extract kon, koff, and Kd .

Q. What computational tools predict boronic acid reactivity and stability?

DFT calculations (e.g., Gaussian09) model boronic acid hydration equilibria and pKa values. MD simulations (e.g., GROMACS) assess interactions with protein binding pockets. QSAR models trained on proteasome inhibitors can prioritize substituents for synthesis .

Safety and Handling

Q. What precautions are necessary for handling this compound?

Hazard statements (H302, H317) indicate oral toxicity and skin sensitization. Use PPE (gloves, goggles) and work in a fume hood. Store under inert gas (N2) at –20°C to prevent oxidation. Dispose via borate-specific waste streams .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.